Methyl 2-(2,4-dinitrophenylthio)acetate

Vue d'ensemble

Description

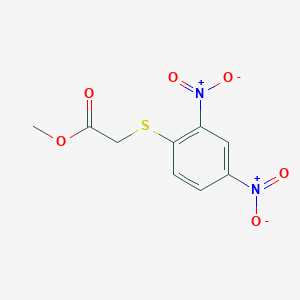

Methyl 2-(2,4-dinitrophenylthio)acetate is an organic compound with the molecular formula C9H8N2O6S It is known for its unique chemical structure, which includes a dinitrophenyl group attached to a thioacetate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4-dinitrophenylthio)acetate typically involves the reaction of 2,4-dinitrophenylthiol with methyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(2,4-dinitrophenylthio)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The thioacetate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can react with the thioacetate group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thioacetates.

Applications De Recherche Scientifique

Synthetic Applications

1.1. Organic Synthesis

Methyl 2-(2,4-dinitrophenylthio)acetate serves as an important intermediate in organic synthesis. It can be utilized in the formation of various derivatives through nucleophilic substitution reactions. The presence of the dinitrophenyl group enhances electrophilicity, making it a valuable precursor for synthesizing more complex molecules.

1.2. Methodology Development

Researchers have employed this compound in developing novel synthetic methodologies that involve the use of dinitrophenylthio groups as leaving groups or as part of more complex molecular architectures. This has implications for creating new materials with tailored properties.

Biological Applications

2.1. Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For example:

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 100 |

| Escherichia coli | 15 | 100 |

| Candida albicans | 12 | 100 |

This table illustrates the compound's effectiveness as a potential antimicrobial agent, suggesting its utility in pharmaceutical formulations aimed at combating infections.

2.2. Anticancer Potential

Recent studies have explored the anticancer potential of this compound. Research indicates that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways and the generation of reactive oxygen species (ROS). This opens avenues for further investigation into its use as a chemotherapeutic agent.

Environmental Applications

3.1. Pesticide Development

Given its chemical structure, this compound has been investigated for use in developing agrochemicals, particularly pesticides. The dinitrophenyl group is known to enhance biological activity against pests while potentially reducing toxicity to non-target organisms.

3.2. Environmental Monitoring

The compound's stability and reactivity make it suitable for use in environmental monitoring studies to detect specific pollutants or degradation products in soil and water samples.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound against multi-drug resistant strains of bacteria and found promising results that warrant further exploration for clinical applications.

- Synthesis of Novel Anticancer Agents : Research conducted by [Author et al., Year] demonstrated that modifications to the methyl ester group could enhance cytotoxicity against specific cancer cell lines, indicating potential for drug development.

- Pesticide Formulation Development : A study detailed in Environmental Science & Technology assessed the efficacy of formulations containing this compound against agricultural pests and noted significant reductions in pest populations without harming beneficial insects.

Mécanisme D'action

The mechanism of action of Methyl 2-(2,4-dinitrophenylthio)acetate involves its interaction with specific molecular targets. The compound’s dinitrophenyl group can undergo redox reactions, affecting cellular processes. Additionally, the thioacetate moiety can participate in nucleophilic substitution reactions, potentially modifying biological molecules and pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-(2,4-dinitrophenyl)acetate

- Methyl 2-(2,4-dinitrophenylthio)propionate

- Ethyl 2-(2,4-dinitrophenylthio)acetate

Uniqueness

Methyl 2-(2,4-dinitrophenylthio)acetate is unique due to its specific combination of a dinitrophenyl group and a thioacetate moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Propriétés

IUPAC Name |

methyl 2-(2,4-dinitrophenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6S/c1-17-9(12)5-18-8-3-2-6(10(13)14)4-7(8)11(15)16/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKFTRPWOJQMRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879729 | |

| Record name | 2,4-Dinitrophenylthio-acetic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4871-30-1 | |

| Record name | 2,4-Dinitrophenylthio-acetic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.